



# Measuring ENaC Inhibition with BI 1265162: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

The epithelial sodium channel (ENaC) plays a crucial role in regulating sodium and fluid balance across epithelial tissues, including in the lungs, kidneys, and colon.[1][2] Dysregulation of ENaC activity is implicated in several diseases, notably cystic fibrosis (CF), where its hyperactivation leads to airway surface liquid depletion and impaired mucociliary clearance.[3] [4] Inhibition of ENaC is a promising therapeutic strategy for CF and other conditions.[5] **BI** 1265162 is a potent, inhaled ENaC inhibitor that has been evaluated in preclinical and clinical studies for the treatment of CF.[6][7][8] This document provides detailed application notes and protocols for measuring the inhibitory activity of **BI** 1265162 on ENaC.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of **BI 1265162**.

Table 1: In Vitro Efficacy of BI 1265162



| Cell Line                                   | Assay                        | Parameter          | Value                  | Reference |
|---------------------------------------------|------------------------------|--------------------|------------------------|-----------|
| M1 (mouse renal collecting duct)            | Ussing Chamber               | IC50               | 3 x 10 <sup>-9</sup> M | [7]       |
| NCI-H441<br>(human bronchial<br>epithelial) | Ussing Chamber               | IC50               | 8 x 10 <sup>-9</sup> M | [7]       |
| Human Airway<br>Epithelium                  | Ussing Chamber               | IC50               | 3 nM                   | [9]       |
| M1 Cells                                    | Water<br>Resorption<br>Assay | Inhibition at 3 μM | 72%                    | [9]       |

Table 2: In Vivo Efficacy of BI 1265162

| Animal Model | Assay                             | Dose (µg/kg) | Inhibition/Effe<br>ct | Reference |
|--------------|-----------------------------------|--------------|-----------------------|-----------|
| Wistar Rat   | Airway Fluid<br>Absorption        | 0.03         | 5.9%                  | [7]       |
| 0.3          | 26.2%                             | [7]          |                       |           |
| 3            | 31.3%                             | [7]          |                       |           |
| 10           | 32.9%                             | [7]          |                       |           |
| ED50         | 0.09 μg/kg                        | [7][9]       | _                     |           |
| Sheep        | Mucociliary<br>Clearance<br>(MCC) | -            | Increased MCC         | [7]       |

Table 3: Phase I Clinical Trial Data for Inhaled BI 1265162 in Healthy Volunteers



| Trial Identifier                             | Dose     | Key Findings                  | Reference   |
|----------------------------------------------|----------|-------------------------------|-------------|
| NCT03349723 (Single<br>Rising Dose)          | ≤1200 μg | Well tolerated.               | [6][10][11] |
| NCT03576144<br>(Multiple Rising Dose)        | 600 μg   | Well tolerated over 6.5 days. | [6][10][11] |
| NCT03907280<br>(Absolute<br>Bioavailability) | -        | Inhaled bioavailability ~40%. | [6][8]      |

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the ENaC signaling pathway and a general workflow for evaluating ENaC inhibitors.





Click to download full resolution via product page

Caption: ENaC signaling pathway and points of regulation and inhibition.



Click to download full resolution via product page

Caption: Experimental workflow for evaluating ENaC inhibitors like **BI 1265162**.

# **Experimental Protocols**

# In Vitro Measurement of ENaC Inhibition using Ussing Chamber Assay

This protocol is designed to measure the effect of **BI 1265162** on ion transport across a polarized epithelial cell monolayer.

Materials:



- Human bronchial epithelial cells (e.g., NCI-H441) or other suitable epithelial cell line
- Cell culture medium and supplements
- Transwell permeable supports (e.g., 0.4 μm pore size)
- Ussing chamber system
- Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4,
   1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose)
- BI 1265162 stock solution
- Amiloride (positive control)
- Vehicle control (e.g., DMSO)
- Gas mixture (95% O2, 5% CO2)

#### Procedure:

- Cell Culture: Culture NCI-H441 cells on Transwell permeable supports until a confluent and polarized monolayer is formed. This typically takes 7-14 days. Monitor the transepithelial electrical resistance (TEER) to assess monolayer integrity.
- Ussing Chamber Setup: Mount the Transwell supports containing the cell monolayers in the
  Ussing chamber. Fill both the apical and basolateral chambers with pre-warmed (37°C) and
  pre-gassed Ringer's solution.
- Equilibration: Allow the system to equilibrate for 20-30 minutes, maintaining the temperature at 37°C and continuously bubbling with the gas mixture.
- Baseline Measurement: Measure the baseline short-circuit current (Isc), which represents the net ion transport across the epithelium.
- Compound Addition: Add increasing concentrations of BI 1265162 to the apical chamber.
   Allow the current to stabilize after each addition (typically 5-10 minutes). Record the change in Isc.



- Positive Control: After the highest concentration of BI 1265162, add a saturating concentration of amiloride (e.g., 10 μM) to the apical chamber to block all ENaC-mediated current. The remaining current is considered the non-ENaC background.
- Data Analysis: Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of BI 1265162. Plot the concentration-response curve and determine the IC50 value.

## In Vivo Measurement of Airway Fluid Absorption in a Rat Model

This protocol assesses the in vivo efficacy of **BI 1265162** in reducing airway fluid absorption.

#### Materials:

- Wistar rats (or other suitable strain)
- Anesthetic (e.g., isoflurane)
- BI 1265162 formulation for intratracheal administration
- Vehicle control
- Saline solution containing a non-absorbable marker (e.g., Evans blue dye-labeled albumin)
- Surgical instruments for tracheotomy
- Ventilator

#### Procedure:

- Animal Preparation: Anesthetize the rat and perform a tracheotomy.
- Compound Administration: Instill a defined volume of the BI 1265162 formulation or vehicle control directly into the lungs via the trachea.
- Marker Instillation: After a set pre-treatment time (e.g., 30 minutes), instill a known volume and concentration of the saline solution with the non-absorbable marker into the lungs.



- Incubation: Ventilate the animal for a defined period (e.g., 3 hours) to allow for fluid absorption.
- Lung Lavage: At the end of the incubation period, euthanize the animal and perform a bronchoalveolar lavage (BAL) to recover the remaining fluid and marker from the lungs.
- Sample Analysis: Measure the concentration of the marker in the recovered BAL fluid.
- Data Analysis: Calculate the volume of fluid absorbed from the lungs by comparing the initial
  and final concentrations of the non-absorbable marker. Determine the percentage inhibition
  of fluid absorption by BI 1265162 compared to the vehicle control.

## Conclusion

**BI 1265162** has demonstrated potent inhibition of ENaC in both in vitro and in vivo models.[7] [9] The protocols outlined in this document provide a framework for researchers to further investigate the effects of **BI 1265162** and other ENaC inhibitors. These methods are essential for the preclinical evaluation and development of new therapies targeting ENaC-related diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epithelial sodium channel (ENaC) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. mdpi.com [mdpi.com]



- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. First clinical trials of the inhaled epithelial sodium channel inhibitor BI 1265162 in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. First clinical trials of the inhaled epithelial sodium channel inhibitor BI 1265162 in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Measuring ENaC Inhibition with BI 1265162: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386402#measuring-enac-inhibition-with-bi-1265162]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com